N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative featuring a complex heterocyclic framework. Its structure comprises:
- 4-Chlorobenzyl group: A chlorinated aromatic substituent linked via a methylene bridge.
- 5-(Propan-2-yl)-1-benzofuran-3-yl: A benzofuran scaffold with an isopropyl substituent at position 5, enhancing lipophilicity and steric bulk. This compound’s design leverages modular pharmacophore engineering, combining hydrophobic (chlorobenzyl, isopropyl), polar (sulfone), and aromatic (benzofuran) motifs.
Properties
Molecular Formula |
C24H26ClNO4S |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H26ClNO4S/c1-16(2)18-5-8-23-22(11-18)19(14-30-23)12-24(27)26(21-9-10-31(28,29)15-21)13-17-3-6-20(25)7-4-17/h3-8,11,14,16,21H,9-10,12-13,15H2,1-2H3 |
InChI Key |
UIRZQWBVBHOMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through oxidation reactions of tetrahydrothiophene derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs identified in the literature:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Functional Differences
Substituent Effects on Lipophilicity: The target compound’s isopropyl group on benzofuran increases logP compared to the methyl-substituted analog . This may enhance membrane permeability but reduce aqueous solubility.
Impact of Sulfone vs. In contrast, the pyrazolone core in the dichlorophenyl analog (C₁₉H₁₇Cl₂N₃O₂) introduces a planar, conjugated system favorable for π-π interactions .
Chlorinated Aromatic Systems: The 4-chlorobenzyl group is conserved across analogs, suggesting its role in hydrophobic interactions or receptor binding.
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A chlorobenzyl group
- A dioxidotetrahydrothiophen moiety
- A benzofuran derivative
Its molecular formula is with a molecular weight of approximately 438.97 g/mol.
Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activity and cellular processes. Preliminary studies suggest the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against pathogenic bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation, suggesting a potential role in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the dioxidotetrahydrothiophen moiety through oxidation reactions.
- Coupling reactions to attach the chlorobenzyl and benzofuran groups.
- Purification to achieve the desired purity and yield.
Common reagents used include hydrogen peroxide for oxidation and various coupling agents for functionalization .
Study 1: Antimicrobial Efficacy
In a study published in Drug Design Development and Therapy, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of the compound using a mouse model of acute inflammation. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its therapeutic potential in inflammatory conditions .
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-chlorobenzyl)benzamide | Chlorobenzyl group | Anti-inflammatory |
| N-benzyl-N-(1,1-dioxothiolan) | Dioxothiophene structure | Anticancer potential |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen) | Unique moieties | Antimicrobial, Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for preparing N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with propargyl alcohol under acidic conditions.
- Step 2 : Introduction of the acetamide moiety using nucleophilic acyl substitution, where the benzofuran derivative reacts with activated acylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., triethylamine).
- Step 3 : Functionalization of the tetrahydrothiophene ring, including sulfone formation via oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
- Step 4 : Final coupling of intermediates via reductive amination or SN2 displacement, depending on the reactivity of the chlorobenzyl group .
Q. Key Characterization Techniques :
- NMR Spectroscopy : For confirming substitution patterns (e.g., H and C NMR to verify benzofuran and sulfone groups) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify functional groups like sulfone (S=O stretch at ~1300–1150 cm) and amide (C=O stretch at ~1650 cm) .
Q. How can researchers ensure structural fidelity during synthesis?
Structural fidelity is confirmed through:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide groups and sulfone oxygens) .
- Comparative Analysis : Cross-check experimental NMR/IR data with computational predictions (e.g., DFT-based simulations) to identify discrepancies in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps in the synthesis?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions .
- Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling to assemble the benzofuran core efficiently .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) prevents decomposition of thermally sensitive intermediates like sulfones .
Q. Example Workflow :
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonation | Oxidizing Agent | mCPBA (0°C → RT) | 75% → 88% |
| Amide Coupling | Base | KCO (DMF, 50°C) | 50% → 72% |
Q. What advanced techniques are used to analyze intermolecular interactions in the crystal lattice?
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C–H⋯O interactions between sulfone groups and acetamide hydrogens) .
- Density Functional Theory (DFT) : Predicts electrostatic potential surfaces to explain packing motifs (e.g., head-to-tail dimerization driven by dipole-dipole interactions) .
Q. Key Findings :
- Intermolecular H-Bonding : C9–H9B⋯O3 interactions stabilize the crystal lattice, with bond distances of 2.85 Å .
- Torsional Strain : Nitro groups deviate from the benzene plane by 16.7°, influencing solubility and reactivity .
Q. How can conflicting bioactivity data be resolved in pharmacological studies?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:
- Dose-Response Curves : Establish EC values across multiple cell lines to differentiate target-specific vs. off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Receptor Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, reconciling discrepancies between in vitro and in vivo results .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via HPLC-MS .
- Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess potential drug-drug interactions .
Q. Data Interpretation :
- Half-Life (t) : Values <30 min suggest rapid metabolism, necessitating structural modification (e.g., blocking metabolically labile sites on the benzofuran ring) .
Q. How can computational tools aid in predicting physicochemical properties?
- LogP Calculation : Software like MarvinSketch estimates lipophilicity, critical for blood-brain barrier penetration (predicted LogP = 3.2 ± 0.3) .
- Solubility Prediction : QSPR models correlate molecular descriptors (e.g., polar surface area = 98 Ų) with aqueous solubility (0.02 mg/mL at pH 7.4) .
Q. What experimental designs are effective for optimizing flow-chemistry synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
